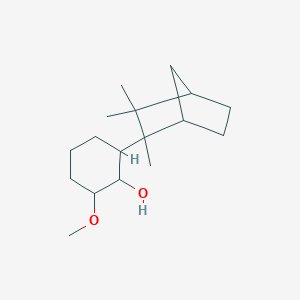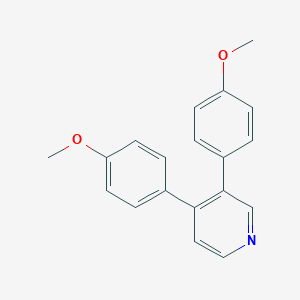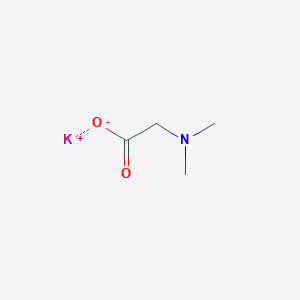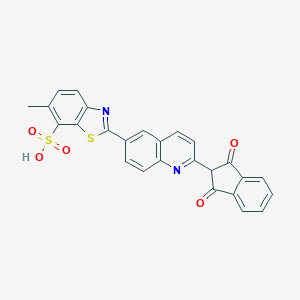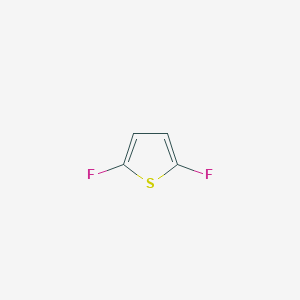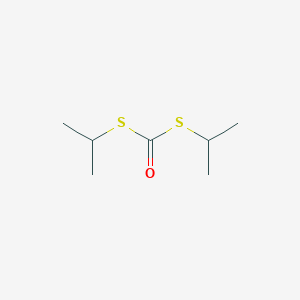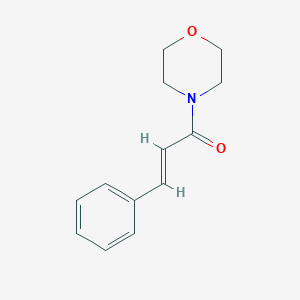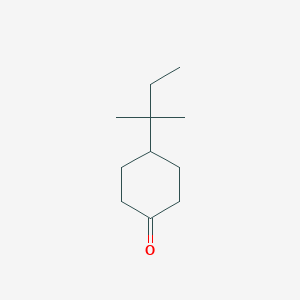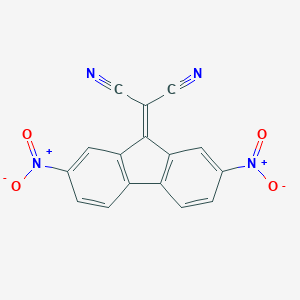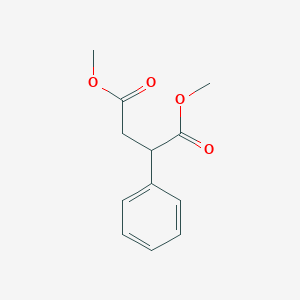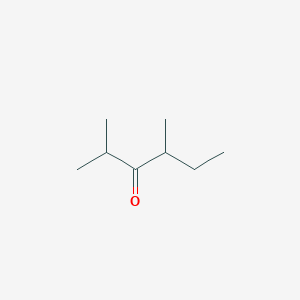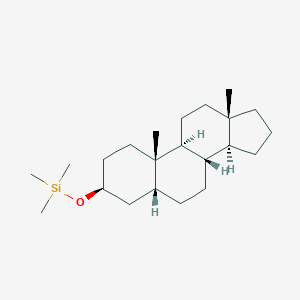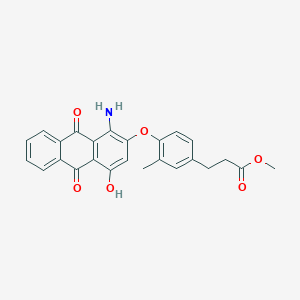
Methyl 3-(4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-m-tolyl)propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-m-tolyl)propionate is a chemical compound with potential applications in scientific research. This compound is also known as MDP and has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of MDP is not fully understood. However, it has been suggested that MDP may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. MDP may also have anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
生化学的および生理学的効果
MDP has been shown to have anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. MDP has also been shown to increase the production of anti-inflammatory cytokines such as interleukin-10. Additionally, MDP has been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of using MDP in lab experiments is its potential anti-cancer properties. MDP has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MDP has anti-inflammatory and immunomodulatory effects, which may be useful in studying inflammatory and immune-related diseases.
One limitation of using MDP in lab experiments is its limited availability. MDP is not commercially available and must be synthesized in the lab. Additionally, the mechanism of action of MDP is not fully understood, which may make it difficult to interpret the results of lab experiments.
将来の方向性
There are several future directions for research on MDP. One direction is to further investigate the mechanism of action of MDP. Understanding the mechanism of action may lead to the development of more effective treatments for cancer and inflammatory diseases.
Another direction is to investigate the potential use of MDP in combination with other anti-cancer agents. Combining MDP with other agents may enhance its anti-cancer properties and reduce the risk of drug resistance.
Finally, future research could investigate the potential use of MDP in treating other diseases, such as autoimmune diseases. MDP's anti-inflammatory and immunomodulatory effects may make it a promising candidate for the treatment of such diseases.
Conclusion:
In conclusion, MDP is a chemical compound with potential applications in scientific research. It has been shown to have anti-cancer, anti-inflammatory, and immunomodulatory effects. While the mechanism of action of MDP is not fully understood, it has potential as a treatment for cancer and inflammatory diseases. Future research could investigate the mechanism of action of MDP, its potential use in combination with other agents, and its potential use in treating other diseases.
合成法
MDP has been synthesized using various methods. One of the methods involves the reaction of 3-methyl-1,5-pentanediol with p-toluenesulfonyl chloride to form the corresponding tosylate. The tosylate is then reacted with 4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-m-tolyl)propionic acid to form MDP.
科学的研究の応用
MDP has potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MDP has also been shown to induce apoptosis in cancer cells. Additionally, MDP has been shown to have anti-inflammatory and immunomodulatory effects.
特性
CAS番号 |
16472-09-6 |
|---|---|
製品名 |
Methyl 3-(4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-m-tolyl)propionate |
分子式 |
C25H21NO6 |
分子量 |
431.4 g/mol |
IUPAC名 |
methyl 3-[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-3-methylphenyl]propanoate |
InChI |
InChI=1S/C25H21NO6/c1-13-11-14(8-10-20(28)31-2)7-9-18(13)32-19-12-17(27)21-22(23(19)26)25(30)16-6-4-3-5-15(16)24(21)29/h3-7,9,11-12,27H,8,10,26H2,1-2H3 |
InChIキー |
DFCPUQBIQUKULF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)CCC(=O)OC)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
正規SMILES |
CC1=C(C=CC(=C1)CCC(=O)OC)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
その他のCAS番号 |
16472-09-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



